![molecular formula C11H10N4O B13294316 2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13294316.png)
2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with an amino group and a hydroxyphenyl group, along with an acetonitrile group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate then reacts with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl cyanide: Shares the hydroxyphenyl and nitrile groups but lacks the pyrazole ring.
2-Amino-1-(4-hydroxyphenyl)ethanone: Contains similar functional groups but differs in the overall structure.
Uniqueness
2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions and enhances its potential in various scientific applications.
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[5-amino-1-(4-hydroxyphenyl)pyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C11H10N4O/c12-6-5-8-7-14-15(11(8)13)9-1-3-10(16)4-2-9/h1-4,7,16H,5,13H2 |
InChI Key |
IBOLILCJPYPBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)CC#N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



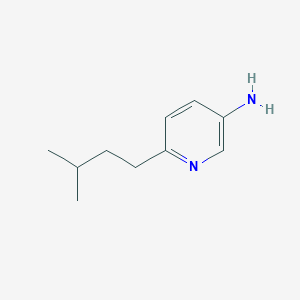
![(Butan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B13294246.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid](/img/structure/B13294247.png)
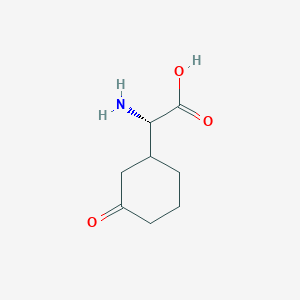

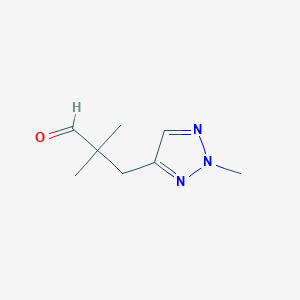

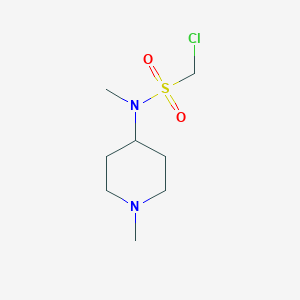
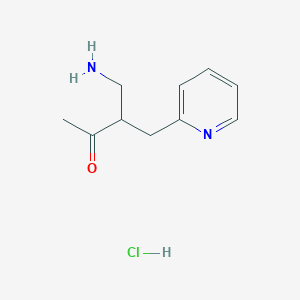
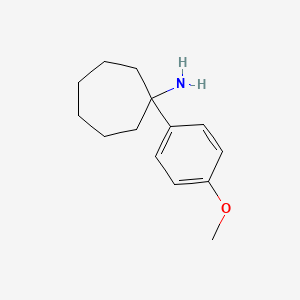
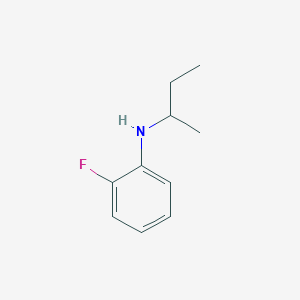
amine](/img/structure/B13294307.png)

